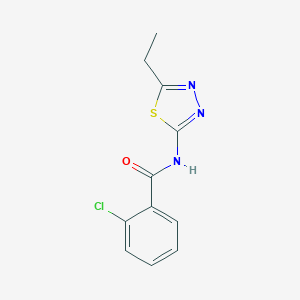

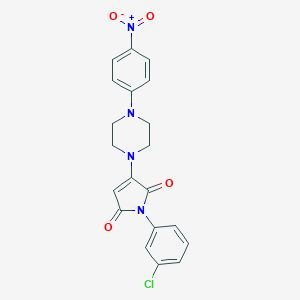

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promise as a potential drug candidate due to its ability to interact with various biological targets.

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiadiazole derivatives have garnered attention as potential anticancer agents. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively. 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide demonstrates in vitro and/or in vivo efficacy against cancer models. Researchers have explored its impact on specific molecular targets, and clinical trials have assessed its effectiveness in cancer patients .

Antimicrobial Properties

Thiadiazole-containing compounds often exhibit antimicrobial activity. In the case of our compound, it has been evaluated against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (like S. aureus), and fungi (C. albicans) . These findings highlight its potential as an antimicrobial agent.

Anti-Inflammatory and Analgesic Effects

Certain derivatives of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide have demonstrated anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising effects .

Bioisosteric Potential

The bioisosteric relationship between thiadiazole and pyrimidine/oxadiazole contributes to the compound’s pharmacological versatility. Its ability to mimic these moieties allows for diverse interactions with biological targets, leading to a broad spectrum of activities .

Drug Development

Thiadiazole-containing drugs are already in clinical use. Examples include diuretics like acetazolamide and methazolamide, as well as antibiotics such as cefazedone and cefazolin sodium. The presence of the sulfur atom enhances their liposolubility and cellular membrane permeability .

Synthesis of Indole Derivatives

Interestingly, the compound’s structure includes an indole moiety. Indole derivatives play a crucial role in medicinal chemistry. Researchers have explored synthetic routes involving indole scaffolds, which could further enhance the compound’s potential applications .

Mecanismo De Acción

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are known to cross cellular membranes, suggesting good bioavailability .

Result of Action

Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .

Action Environment

The properties of thiadiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDBMOCWFUTDSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dibromo-6-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B387298.png)

![N-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B387301.png)

![N-[(E)-[(Z)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-methylquinoline-3-carboxamide](/img/structure/B387305.png)

![11-{3-Nitrophenyl}-4,10-dimethyl-2,8-bis(4-methylphenyl)-2,3,8,9-tetraazadispiro[4.0.4.1]undeca-3,9-diene-1,7-dione](/img/structure/B387307.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2,3-dimethoxybenzylidene)butanohydrazide](/img/structure/B387308.png)

![N-(1-{[2-(1-ethylpropylidene)hydrazino]carbonyl}-3-methylbutyl)-4-iodobenzenesulfonamide](/img/structure/B387309.png)

![N-(2,4-dimethylphenyl)-N-(2-{2-[4-({4-nitrobenzyl}oxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B387315.png)

![N-[3,5-bis(phenylsulfanyl)phenyl]-3-fluorobenzamide](/img/structure/B387321.png)

![(5Z)-5-[(2-methoxy-3-nitrophenyl)methylidene]-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B387322.png)